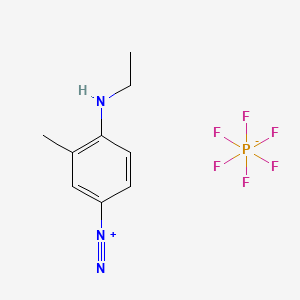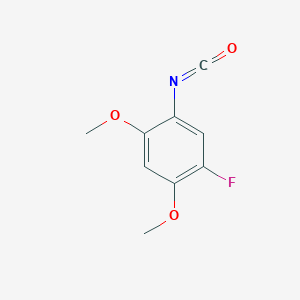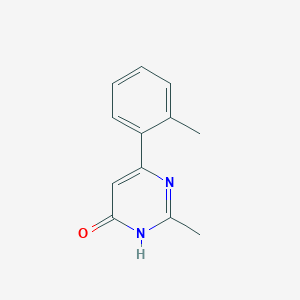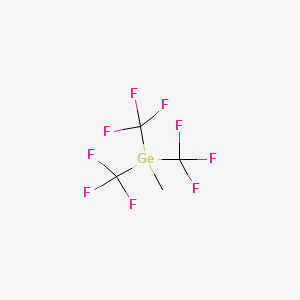
Methyltris(trifluoromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltris(trifluoromethyl)germane is an organogermanium compound with the molecular formula C₄H₃F₉Ge It is characterized by the presence of a germanium atom bonded to a methyl group and three trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyltris(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+3CF3Li→Ge(CF3)3Cl+3LiCl
Ge(CF3)3Cl+CH3Li→Ge(CF3)3CH3+LiCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltris(trifluoromethyl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a wide range of organogermanium compounds.
Applications De Recherche Scientifique
Methyltris(trifluoromethyl)germane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into the potential therapeutic applications of organogermanium compounds, including this compound.
Industry: The compound is used in the production of advanced materials, including semiconductors and specialized coatings.
Mécanisme D'action
The mechanism by which Methyltris(trifluoromethyl)germane exerts its effects is not fully understood. it is believed that the trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, forming bonds with nucleophiles through the germanium atom.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltris(trifluoromethyl)silane: Similar in structure but with a silicon atom instead of germanium.
Methyltris(trifluoromethyl)stannane: Contains a tin atom instead of germanium.
Methyltris(trifluoromethyl)lead: Contains a lead atom instead of germanium.
Uniqueness
Methyltris(trifluoromethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon, tin, and lead analogs
Propriétés
Numéro CAS |
66348-19-4 |
|---|---|
Formule moléculaire |
C4H3F9Ge |
Poids moléculaire |
294.68 g/mol |
Nom IUPAC |
methyl-tris(trifluoromethyl)germane |
InChI |
InChI=1S/C4H3F9Ge/c1-14(2(5,6)7,3(8,9)10)4(11,12)13/h1H3 |
Clé InChI |
PLVDPEQWNLGHIT-UHFFFAOYSA-N |
SMILES canonique |
C[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


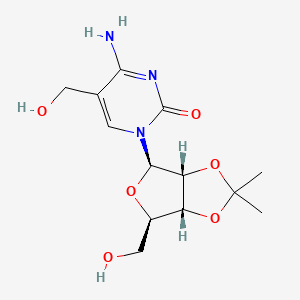

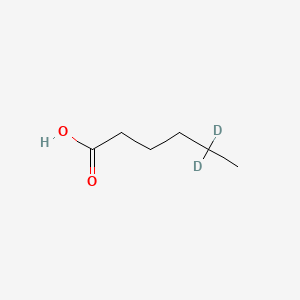
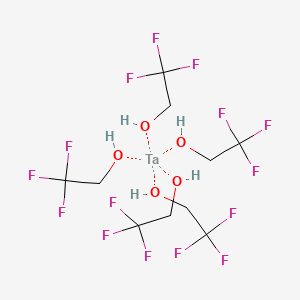
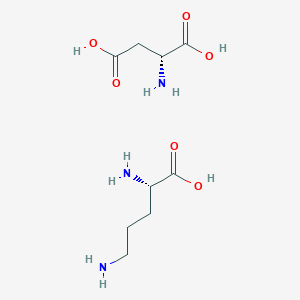
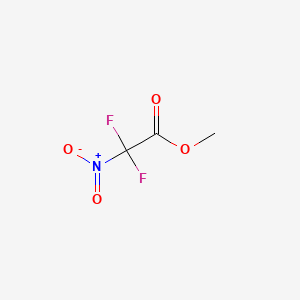

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)


